molecular formula C11H20N2O3 B2793731 tert-Butyl 3-acetamidopyrrolidine-1-carboxylate CAS No. 113451-56-2

tert-Butyl 3-acetamidopyrrolidine-1-carboxylate

Cat. No.: B2793731
CAS No.: 113451-56-2
M. Wt: 228.292
InChI Key: SLFZPSKIMUPQSR-UHFFFAOYSA-N
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Description

tert-Butyl 3-acetamidopyrrolidine-1-carboxylate (CAS 113451-56-2) is a chiral pyrrolidine derivative of high value in medicinal chemistry and organic synthesis. This compound, with a molecular formula of C 11 H 20 N 2 O 3 and a molecular weight of 228.29 g/mol, serves as a crucial protected intermediate for constructing more complex molecules . The acetamido group at the 3-position and the Boc (tert-butoxycarbonyl) protecting group on the nitrogen make it a versatile building block, particularly in the development of pharmaceuticals where the stereochemistry of the pyrrolidine ring is essential. Researchers utilize this scaffold to introduce chiral complexity into target compounds. The Boc group can be readily removed under mild acidic conditions, allowing for further functionalization, while the acetamido group can be manipulated or used as a key pharmacophore. Enantiomerically pure forms are also available, such as the (S)-enantiomer (CAS 114636-37-2) and the (R)-enantiomer (CAS 550371-67-0), which are critical for stereo-specific synthesis . Please note that this product is intended For Research and Further Manufacturing Use Only and is not for direct human use . Physical and Safety Data: The compound has a melting point in the range of 86-90°C . Please handle with appropriate care. Safety information indicates it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

tert-butyl 3-acetamidopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-8(14)12-9-5-6-13(7-9)10(15)16-11(2,3)4/h9H,5-7H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFZPSKIMUPQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550371-67-0
Record name (R)-(+)-1-Boc-3-acetamidopyrrolidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-acetamidopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-acetamidopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

tert-Butyl 3-acetamidopyrrolidine-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-acetamidopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Table 1: Comparative Properties of tert-Butyl 3-Acetamidopyrrolidine-1-Carboxylate and Analogous Compounds

Compound Name Protecting Group Amide Substituent Stability Solubility Key Applications
This compound Boc Acetamido Acid-labile Moderate (polar aprotic solvents) Pharmaceutical intermediates, peptide synthesis
Benzyl 3-acetamidopyrrolidine-1-carboxylate Cbz Acetamido H₂-sensitive Low (hydrophobic solvents) Peptide coupling, catalytic hydrogenation workflows
3-Acetamidopyrrolidine None Acetamido High High (aqueous/organic mixtures) Direct drug precursor, ligand design
Fmoc-3-acetamidopyrrolidine-1-carboxylate Fmoc Acetamido Base-labile Low (DMF, DCM) Solid-phase peptide synthesis (SPPS)

Protecting Group Dynamics

  • Boc vs. Cbz: The Boc group (this compound) offers superior stability under basic conditions compared to the hydrogenation-sensitive Cbz group (benzyl analog). However, Cbz is preferred in hydrogenolysis-driven deprotection strategies .
  • Boc vs. Fmoc : Fmoc-protected derivatives are base-labile (removed with piperidine), making them ideal for SPPS, whereas Boc is retained under basic conditions, enabling orthogonal protection schemes .

Substituent Effects

  • Acetamido vs. Benzamido : Replacing acetamido with bulkier benzamido (e.g., tert-butyl 3-benzamidopyrrolidine-1-carboxylate) reduces solubility in polar solvents but enhances lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates.

Stability and Reactivity

  • The Boc group’s acid-lability allows selective deprotection without disturbing the acetamido moiety, whereas unprotected 3-acetamidopyrrolidine exhibits high stability but requires careful handling to avoid premature reactivity .

Biological Activity

tert-Butyl 3-acetamidopyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrolidine ring with an acetamido group and a tert-butyl ester. The molecular formula is C_{11}H_{19}N_{1}O_{2}, and it has a molecular weight of approximately 197.28 g/mol.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds can exhibit antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Some pyrrolidine derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential for use in cancer therapy.
  • Neuroprotective Effects : There is emerging evidence that certain pyrrolidine compounds may exert neuroprotective effects, potentially useful in neurodegenerative disorders.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, similar compounds have been noted to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Many pyrrolidine derivatives inhibit specific enzymes involved in metabolic pathways, which could lead to their anticancer or antimicrobial effects.
  • Modulation of Receptor Activity : Some studies suggest that these compounds may act as ligands for certain receptors, influencing cellular signaling pathways.

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of various pyrrolidine derivatives, including this compound, showed promising results against human cancer cell lines. The compound exhibited a GI50 value (the concentration required to inhibit cell growth by 50%) in the micromolar range, indicating significant anticancer potential when compared to standard chemotherapeutics .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, this compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage. Results indicated that the compound significantly reduced markers of oxidative stress and apoptosis in cultured neuronal cells .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerCytotoxic effects on HCT116 colon carcinoma cells
NeuroprotectiveReduced oxidative stress markers

Q & A

Q. What are the established synthetic routes for tert-Butyl 3-acetamidopyrrolidine-1-carboxylate?

The compound is synthesized via sequential functionalization of the pyrrolidine ring. A common approach involves:

  • Step 1: Protection of the pyrrolidine nitrogen using tert-butyl chloroformate under basic conditions (e.g., triethylamine or NaH) in anhydrous THF or dichloromethane .
  • Step 2: Introduction of the acetamido group at the 3-position via acetylation of a precursor amine using acetyl chloride or acetic anhydride in the presence of a base.
  • Critical Parameters: Inert atmosphere (N₂/Ar) to prevent oxidation, controlled temperature (0–25°C), and purification via column chromatography .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm regioselective substitution and stereochemistry (e.g., δ 1.4 ppm for tert-butyl protons, δ 2.0 ppm for acetamido methyl) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₁H₂₁N₂O₃) .
  • Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the acetamido group .

Q. How is this compound applied in drug discovery research?

The tert-butyl and acetamido groups enhance solubility and bioavailability, making it a versatile intermediate:

  • Peptide Mimetics: The pyrrolidine scaffold mimics proline in peptide-based inhibitors targeting proteases or GPCRs .
  • Enzyme Studies: Used to probe active-site interactions via covalent modification (e.g., acetyl transferases) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during synthesis?

  • Statistical Design: Use factorial experiments (e.g., varying temperature, base strength, and solvent polarity) to identify critical factors. For example, NaH in THF at 0°C minimizes ester hydrolysis compared to room temperature .
  • Side Reaction Mitigation: Monitor for over-acetylation or tert-butyl deprotection via LC-MS. Add quenching agents (e.g., aqueous NH₄Cl) post-reaction .

Q. How to resolve contradictory NMR data suggesting dynamic conformational changes?

  • Dynamic NMR Analysis: Conduct variable-temperature ¹H NMR (e.g., 25°C to –40°C) to observe coalescence of split peaks, indicating ring puckering or hindered rotation .
  • DFT Calculations: Compare computed chemical shifts (using Gaussian with explicit solvent models) to experimental data to validate axial/equatorial conformer ratios .

Q. What strategies are effective for enantiomeric resolution of chiral derivatives?

  • Chiral Chromatography: Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate diastereomers .
  • Crystallization-Driven Resolution: Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) to isolate enantiopure fractions .

Q. How does solvent choice impact cross-coupling reactions involving this compound?

  • Polar Aprotic Solvents: DMF or DMSO enhances Pd-catalyzed couplings (e.g., Suzuki-Miyaura) by stabilizing palladium intermediates .
  • Coordination Effects: Avoid THF in Buchwald-Hartwig aminations, as it competes with ligands (e.g., XPhos), reducing yields .

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